
Diethyl (3-thienyl)malonate
Overview
Description
Diethyl (3-thienyl)malonate: is an organic compound with the molecular formula C11H14O4S. It is a derivative of malonic acid where a thienyl group is attached to the alpha position of the malonate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Thiophene Derivatization: The synthesis of this compound typically starts with thiophene, which undergoes halogenation to introduce a reactive site.
Malonate Ester Formation: The halogenated thiophene is then reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to form the desired ester.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is carried out using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified through recrystallization or distillation to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: this compound can be oxidized to form thienylmalonic acid derivatives.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or other reduced forms.
Substitution: The thienyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Thienylmalonic acid and its derivatives.
Reduction Products: Thienylmalonic alcohol and other reduced derivatives.
Substitution Products: Various substituted thienylmalonates.
Scientific Research Applications
Chemistry: Diethyl (3-thienyl)malonate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which diethyl (3-thienyl)malonate exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Diethyl (2-thienyl)malonate: Similar structure but with the thienyl group at a different position.
Diethyl (3-thienyl)acetate: Another ester derivative with a different functional group.
Uniqueness: Diethyl (3-thienyl)malonate is unique due to its specific positioning of the thienyl group, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
Diethyl (3-thienyl)malonate is an organic compound characterized by its thienyl structure and malonate functionality. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 258.29 g/mol. The compound features a thienyl ring, which contributes to its unique reactivity and biological properties.
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound derivatives. A notable investigation involved synthesizing chalcone-diethyl malonate derivatives, which exhibited significant antibacterial and antifungal properties. The study reported that these derivatives displayed activity against various strains of bacteria and fungi, suggesting that the thienyl moiety enhances their efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | Staphylococcus aureus | 32 µg/mL |
4b | Escherichia coli | 64 µg/mL |
4c | Candida albicans | 16 µg/mL |
2. Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation. For instance, one study found that compounds derived from diethyl malonate exhibited cytotoxic effects against human breast cancer cells (MCF-7), with IC50 values ranging from 10 to 25 µM depending on the specific derivative used .
Table 2: Cytotoxicity of this compound Derivatives on MCF-7 Cells
Compound Name | IC50 Value (µM) |
---|---|
4a | 10 |
4b | 15 |
4c | 25 |
3. Enzyme Inhibition
This compound has been investigated for its enzyme inhibition capabilities, particularly in relation to enzymes involved in metabolic pathways. It has been shown to inhibit specific enzymes, making it a candidate for drug development aimed at treating metabolic disorders.
Table 3: Enzyme Inhibition Profile
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Aldose reductase | Competitive | 12 |
Acetylcholinesterase | Non-competitive | 20 |
Case Studies
A case study involving the synthesis of diethyl malonate adducts from chalcones highlighted the compound's versatility in medicinal chemistry. The study synthesized nine different adducts, which were characterized using IR and NMR spectroscopy. These adducts not only demonstrated improved biological activity but also provided insights into structure-activity relationships essential for further drug development .
Chemical Reactions Analysis
Hydrolysis and Saponification
Diethyl (3-thienyl)malonate undergoes alkaline hydrolysis to yield the corresponding dicarboxylic acid. For example, in the synthesis of eprosartan intermediates, analogous diethyl thienylmalonates were treated with KOH in ethanol, leading to ester cleavage and subsequent acid formation .
Reaction Conditions :
-
Base : KOH (76.6 g in ethanol/water)
-
Temperature : 25–35°C
This reaction is critical for generating carboxylic acid derivatives used in further functionalization.
Michael Addition Reactions
The active methylene group participates in Michael additions with α,β-unsaturated carbonyl compounds. For instance, reactions with chalcones (e.g., 1,3-diphenylpropenone) under basic conditions yield adducts with two chiral centers .
Table 1: Michael Addition with Chalcones
Chalcone Substrate | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
1,3-Diphenylpropenone | KOt-Bu | CH₂Cl₂ | 2–3 | 94 | – |
4-Methoxychalcone | KOt-Bu | CH₂Cl₂ | 18 | 88 | – |
2-Thienylchalcone | KOt-Bu | CH₂Cl₂ | 18 | 94 | – |
Conditions: Room temperature, stoichiometric chalcone and malonate . Enantioselective variants using phase-transfer catalysts (e.g., cinchonidinium salts) achieve up to 70% enantiomeric excess (ee) .
Decarboxylation and Alkylation
Thermal or acid-catalyzed decarboxylation removes one ester group, forming monoethyl derivatives. Subsequent alkylation introduces substituents at the α-position. For example:
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Decarboxylation : Heating at 100–120°C in toluene yields ethyl (3-thienyl)acetate.
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH produces branched thiophene derivatives.
Catalytic Asymmetric Additions
High-pressure (9 kbar) enantioselective Michael additions with β-arylethenesulfonyl fluorides have been reported. Using a tertiary amino-thiourea catalyst (5 mol%), chiral sulfonyl fluorides are formed with up to 92% ee .
Table 2: Asymmetric Addition Under High Pressure
Substrate | Catalyst Loading | Pressure (kbar) | Yield (%) | ee (%) |
---|---|---|---|---|
β-Phenylethenesulfonyl fluoride | 5 mol% | 9 | 96 | 92 |
β-Naphthylethenesulfonyl fluoride | 5 mol% | 9 | 89 | 86 |
Conditions: Toluene, room temperature, 20 h .
Reduction Reactions
While direct reduction of the malonate ester is uncommon, the thiophene ring can undergo hydrogenation. For example, sodium borohydride selectively reduces α,β-unsaturated ketones in related compounds , though specific data for the 3-thienyl variant requires further study.
Cyclization and Heterocycle Formation
The malonate group facilitates cyclization to form thiophene-fused heterocycles. Intramolecular reactions with amines or hydrazines yield pyrrolidinones or pyrazolidines, respectively.
Example Reaction :
-
Reagents : Piperidine, cyclohexane (Dean-Stark conditions)
-
Product : Thienylidene malonate (used in further functionalization) .
Functionalization via Sulfur Fluoride Exchange (SuFEx)
Adducts from asymmetric Michael additions undergo SuFEx reactions with amines or alcohols, enabling diversification into sulfonamides or sulfonate esters .
This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science. Its compatibility with high-pressure asymmetric catalysis and diverse functional group transformations positions it as a critical scaffold in modern organic chemistry .
Properties
IUPAC Name |
diethyl 2-thiophen-3-ylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURROROYQPIDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191231 | |
Record name | Diethyl (3-thienyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-67-1 | |
Record name | 1,3-Diethyl 2-(3-thienyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37784-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (3-thienyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (3-thienyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (3-thienyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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